4-Methyl-3,5-pyridinedicarbonitrile
Description
Academic Significance of Pyridine (B92270) Scaffolds
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. chemtube3d.com Its presence in natural products, such as nicotine (B1678760) and vitamin B6, underscores its fundamental role in biological systems. chemtube3d.com In the realm of synthetic chemistry, pyridine and its derivatives are not only common solvents and reagents but also serve as foundational building blocks for more complex molecules. chemtube3d.comgoogle.com
The academic significance of pyridine scaffolds stems from several key properties. The nitrogen atom imparts a dipole moment and a site of basicity, influencing the molecule's solubility, reactivity, and ability to coordinate with metal ions. chemtube3d.comgoogle.com This has led to their extensive use as ligands in catalysis and coordination chemistry. chemtube3d.com Furthermore, the pyridine ring can be readily functionalized, allowing for the systematic modification of its steric and electronic properties. chemtube3d.com This "tunability" is a critical asset in the design of new materials and therapeutic agents. In medicinal chemistry, the incorporation of a pyridine moiety can enhance a drug candidate's pharmacokinetic profile, for instance, by improving water solubility. chemtube3d.com Consequently, the pyridine framework is a "privileged scaffold," frequently appearing in the structures of approved pharmaceuticals. nih.govresearchgate.netthegoodscentscompany.com
Overview of Dicarbonitrile-Substituted Pyridines in Organic Chemistry
The introduction of two nitrile (-C≡N) groups onto a pyridine ring, creating a dicarbonitrile-substituted pyridine, dramatically influences the molecule's electronic character. The strong electron-withdrawing nature of the nitrile groups renders the pyridine ring electron-deficient. This property is central to their application in various areas of organic chemistry.
In materials science, pyridine-3,5-dicarbonitrile (B74902) derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs). semanticscholar.orgorganic-chemistry.org They often serve as the electron-accepting component in molecules exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. semanticscholar.orgorganic-chemistry.org The rigid structure and tunable electronic properties of these compounds are key to achieving desired emission colors and device performance. nih.gov
From a synthetic perspective, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of highly functionalized pyridine-3,5-dicarbonitriles. nih.govresearchgate.net These reactions, which involve the combination of three or more starting materials in a single step, offer advantages in terms of atom economy and operational simplicity. researchgate.net Various catalysts, including both amine bases and ionic bases, have been explored to optimize the synthesis of these compounds from aldehydes, malononitrile (B47326), and other reagents. nih.govnih.gov
Contextualization of Research on 4-Methyl-3,5-pyridinedicarbonitrile and Related Structures
The specific compound, this compound, is a member of the dicarbonitrile-substituted pyridine family. While extensive research has been published on the broader class of pyridine-3,5-dicarbonitriles, particularly in the context of materials and medicinal chemistry, detailed studies focusing solely on this specific methylated analogue are less prevalent in the public domain.
The synthesis of this compound can be logically approached through established methods for pyridine synthesis. A plausible route would be a modified Hantzsch pyridine synthesis or a related multicomponent reaction. chemtube3d.comwikipedia.org In such a reaction, acetaldehyde (B116499) would serve as the aldehyde component, reacting with two equivalents of malononitrile and a source of ammonia (B1221849). The initial product would be a 1,4-dihydropyridine (B1200194) intermediate, which would then be oxidized to the final aromatic pyridine product. The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org
The presence of the methyl group at the 4-position of the pyridine ring, flanked by the two nitrile groups, would be expected to influence the compound's physical and chemical properties. Sterically, the methyl group may affect the conformation of the molecule and its ability to participate in intermolecular interactions. Electronically, the methyl group is a weak electron-donating group, which could slightly modulate the electron-deficient nature of the dicarbonitrile-substituted pyridine ring. These subtle modifications could have implications for its potential applications, for instance, by fine-tuning its emission properties in an OLED or its binding affinity in a biological system.
Further research into this compound would be valuable to fully characterize its properties and explore its potential. This would include detailed spectroscopic analysis, investigation of its reactivity, and evaluation in application-oriented studies.
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-7(2-9)4-11-5-8(6)3-10/h4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKMAMWKXKXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343279 | |
| Record name | 4-Methyl-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4574-75-8 | |
| Record name | 4-Methyl-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for Pyridinecarbonitriles
Diverse Synthetic Approaches to 3,5-Pyridinedicarbonitrile Frameworks
The construction of the 3,5-pyridinedicarbonitrile core can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates most or all of the starting materials. umb.edu These reactions are characterized by high atom and step economy, operational simplicity, and the potential for creating diverse molecular libraries. umb.edu For the synthesis of polysubstituted pyridines, MCRs often involve the condensation of aldehydes, activated methylene (B1212753) compounds, and a nitrogen source. acsgcipr.orgresearchgate.net This approach allows for the construction of the pyridine (B92270) skeleton in a convergent manner, often with the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. acsgcipr.org The reaction conditions for these MCRs can be varied, with some proceeding at ambient temperature while others may require heating. researchgate.net The use of catalysts, such as diethylamine (B46881) or montmorillonite (B579905) K-10 clay, can facilitate these transformations, leading to good to excellent yields of the desired pyridine derivatives. researchgate.net
Cyclization Reactions in Pyridine Ring Formation
Cyclization reactions are fundamental to the formation of heterocyclic compounds like pyridines. In the context of 4-Methyl-3,5-pyridinedicarbonitrile synthesis, cyclization often represents the final key step in ring formation. For instance, an intermediate can be formed through the condensation of various components, which then undergoes intramolecular cyclization to yield the pyridine ring. google.com An example involves the reaction of isopropylidenemalononitrile (B78258) with triethyl orthoformate in acetic anhydride, which, upon treatment with anhydrous ammonia (B1221849), ring-closes to form a 2-amino-4-methyl-pyridine-carbonitrile derivative. google.com Another strategy involves the acid-induced cyclization of a dienamide intermediate to form a 2-oxopyridine-3-carbonitrile. researchgate.net
Base-Catalyzed Transformations for Pyridinecarbonitrile Synthesis
Base-catalyzed reactions are commonly employed in the synthesis of pyridinecarbonitriles. Catalysts such as triethylamine, piperidine (B6355638), and even high surface area magnesium oxide have been utilized to promote the condensation and cyclization steps. scielo.br For example, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a thiol using diethylamine as a catalyst can produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. researchgate.net The choice of base can be crucial for the reaction's success and can influence the reaction time and yield. In some cases, the use of a base like sodium alkoxide can facilitate intramolecular cyclization of a substituted pyridine to form a fused ring system. scielo.br
Application of Hantzsch-Type Strategies
The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.org While the traditional Hantzsch synthesis has limitations, modern variations have expanded its scope. wikipedia.orgnih.gov For the synthesis of unsymmetrical pyridines, a modified Hantzsch approach can be employed. mdpi.com A multicomponent reaction involving a β-dicarbonyl compound, an aldehyde source (like acetaldehyde (B116499) diethyl acetal), another carbonyl compound, and ammonium acetate can yield 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be aromatized. mdpi.com This strategy allows for the controlled synthesis of unsymmetrically substituted pyridines. mdpi.com
Specific Reagents and Catalytic Systems in Pyridinecarbonitrile Synthesis
The choice of reagents and catalysts is critical in directing the outcome of pyridinecarbonitrile synthesis, influencing yield, purity, and reaction conditions.
Utilization of Malononitrile and Related Activated Nitriles
Malononitrile (CH₂(CN)₂) is a highly versatile building block in organic synthesis due to its activated methylene group. wikipedia.org It is a key reagent in the synthesis of various pyridinecarbonitriles. researchgate.netgoogle.com For example, the Knoevenagel condensation of acetone (B3395972) with malononitrile yields isopropylidenemalononitrile, a precursor for 2-amino-4-methyl-pyridine-carbonitrile. google.com
In multicomponent reactions, malononitrile often serves as the source of the C3 and C5 nitrile groups of the pyridine ring. researchgate.net For instance, the three-component condensation of an aldehyde, malononitrile, and a thiol is a common method for preparing 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.net The reaction proceeds through a Knoevenagel adduct, followed by a Michael-type addition of a second molecule of malononitrile. researchgate.net
Malononitrile dimer is another important precursor that can be used in one-pot syntheses to produce fused pyridine systems like chromeno[2,3-b]pyridines. nih.gov The reaction conditions can be adapted to favor the formation of either pyridines or benzene (B151609) derivatives from malononitrile dimer and other reactants. nih.gov
Aldehyde-Based Condensations
A primary route to substituted pyridines, including dinitrile derivatives, involves the condensation of aldehydes with other reactive species. nih.gov The Hantzsch pyridine synthesis, a classic example, traditionally involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia. youtube.com A variation of this approach, suitable for producing pyridinecarbonitriles, utilizes malononitrile as the source of the nitrile groups.
In a typical one-pot synthesis, an aldehyde, malononitrile, and a thiol are reacted together to form a pyridine scaffold. nih.gov The reaction proceeds through a series of intermediates, including Knoevenagel adducts. nih.gov The choice of aldehyde is crucial; for instance, using acetaldehyde would theoretically lead to the desired 4-methyl substitution, though the literature more broadly discusses the use of various structurally diverse aldehydes. nih.gov
Role of Thiols in Pyridinecarbonitrile Synthesis
Thiols play a critical role in certain multicomponent syntheses of pyridinecarbonitriles. nih.gov In a one-step reaction involving an aldehyde, malononitrile, and a thiol, the thiol participates in the formation of key intermediates. nih.gov The mechanistic pathway suggests that the initially formed 1,4-dihydropyridines are oxidized to the final pyridine product. nih.gov This oxidation is not carried out by atmospheric oxygen but by the Knoevenagel adduct, which is an intermediate formed during the reaction. nih.gov The specific type of thiol used can influence the final product. For example, reactions with ethanedithiol can lead to dimeric pyridine structures, depending on the steric properties of the aldehyde used. nih.gov
Oxidative Coupling Reactions (e.g., involving dibenzoyl peroxide)
The final step in many pyridine syntheses, including the Hantzsch synthesis, is the aromatization of a dihydropyridine (B1217469) intermediate. This oxidation can be achieved using various oxidizing agents. While the direct use of dibenzoyl peroxide for the synthesis of this compound is not explicitly detailed, it is known as an oxidant in heterocyclic chemistry. For example, it has been used in the oxidation of pyrimidines. researchgate.net Oxidative coupling reactions are a broader class of reactions that can be used to form C-C or C-heteroatom bonds, and in some contexts, can lead to the formation of aromatic rings. For instance, oxidative coupling of dibenzyl disulfide with amines can be catalyzed by a quinoline-bromine complex. nih.gov
Functional Group Transformations and Derivatization Strategies
Once synthesized, this compound can undergo various reactions to modify its functional groups, providing access to a wide array of derivatives.
Oxidation Reactions of Pyridinecarbonitrile Derivatives
The pyridine nitrogen and the methyl group are potential sites for oxidation. Pyridine-N-oxides are common derivatives formed by treating pyridines with oxidizing agents like hydrogen peroxide in acetic acid or peracids such as m-CPBA. youtube.com This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. youtube.com The methyl group at the 4-position could potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions, although specific examples for this compound are not detailed in the provided results.
Reduction Reactions of Nitrile and Pyridine Moieties
The nitrile groups and the pyridine ring itself can be reduced. The reduction of nitriles typically yields primary amines. However, in the context of cyanopyridines, samarium diiodide (SmI2) in the presence of water has been shown to cause reductive cleavage of the cyano group, particularly at the 2- and 4-positions, to yield the parent pyridine. clockss.org The cyano group at the 3-position is reported to be less reactive under these conditions. clockss.org
The pyridine ring can be reduced to a piperidine ring. For example, pyridine can be rapidly reduced to piperidine using samarium diiodide and water. clockss.org This method has also been applied to various substituted pyridines. clockss.org The table below summarizes the reduction of different cyanopyridines using a SmI2-H2O system, illustrating the potential pathways for the reduction of dicyanopyridine derivatives.
| Entry | Substrate | SmI2 (mol eq.) | H2O (mol eq.) | Time | Product(s) | Yield (%) |
| 1 | 2-Cyanopyridine | 2 | 11 | 2 sec | Pyridine | 94 |
| 2 | 2-Cyanopyridine | 6 | 28 | 4 h | Piperidine, 2-Methylpyridine | 65, 4 |
| 3 | 3-Cyanopyridine | 2 | 11 | 2 h | 3-Cyanopyridine (recovered) | 63 |
| 4 | 4-Cyanopyridine | 2 | 11 | 3 sec | Pyridine | 95 |
| 5 | 4-Cyanopyridine | 6 | 28 | 3 min | Piperidine, 4-Methylpyridine (B42270) | 53, 3 |
Table adapted from HETEROCYCLES, Vol. 36, No. 10, 1993. clockss.org Note that the table shows reactions on monocyanopyridines, but provides insight into the reactivity of the nitrile group at different positions.
Nucleophilic Substitution Reactions on Pyridinecarbonitrile Scaffolds
The pyridine ring, particularly when substituted with electron-withdrawing groups like cyano functions, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in modifying the pyridine core and introducing a variety of functional groups. The reactivity of halopyridines towards nucleophiles can be significantly enhanced by microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating methods. sci-hub.se
The general mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov However, the rate-determining step can vary depending on the nature of the nucleophile and the leaving group. sci-hub.se For instance, in the reaction of 2-halopyridines with benzyl (B1604629) alcohol, the reactivity order follows F > Cl > Br > I, suggesting that the initial addition of the nucleophile is the slow step. sci-hub.se In contrast, reactions with other nucleophiles may exhibit a different leaving group order, indicating that the elimination step could be rate-limiting. sci-hub.senih.gov
In the context of this compound, the presence of two electron-withdrawing cyano groups activates the pyridine ring for nucleophilic attack. However, direct nucleophilic substitution on the pyridine ring of this specific compound is not extensively documented in the provided search results. Instead, a common strategy involves the transformation of a precursor, 6-oxo-4-methyl-2-phenyl-5-pyridinecarbonitrile, into a more reactive intermediate. Chlorination of this pyridone with phosphoryl chloride, often accelerated by the addition of triethylamine, yields the corresponding 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile. nih.govnih.gov This chloro derivative serves as a versatile substrate for subsequent nucleophilic substitution reactions.
The chlorine atom at the 6-position can be readily displaced by various nucleophiles. For example, reaction with ammonium acetate or hydrazine (B178648) hydrate (B1144303) affords the 6-amino and 6-hydrazido derivatives, respectively, in good yields. nih.govnih.gov These transformations are crucial as they introduce nucleophilic centers that can be utilized for further derivatization, particularly in the synthesis of fused heterocyclic systems.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium Acetate | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.gov, nih.gov |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Hydrazine Hydrate | 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.gov, nih.gov |
| 2-Iodopyridine | Sodium Phenylsulfide (PhSNa) | 2-Phenylthiopyridine | sci-hub.se |
| 2-Iodopyridine | Benzyl Alcohol | 2-Benzyloxypyridine | sci-hub.se |
Derivatization Pathways to Fused Heterocyclic Systems (e.g., isoquinolines, pyrido[2,3-d]pyrimidines, naphthyridines, pyrazolopyridines)
The functionalized pyridinecarbonitrile scaffold, particularly the 6-amino derivative obtained from nucleophilic substitution, is a key precursor for the construction of various fused heterocyclic systems with significant biological and pharmacological relevance.
Isoquinolines: The synthesis of isoquinoline (B145761) derivatives can be achieved through the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile. nih.govnih.gov This reaction likely proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization to furnish the isoquinoline ring system.
Pyrido[2,3-d]pyrimidines: These fused systems, also known as 1,3,8-triazanaphthalenes, are of considerable interest due to their diverse biological activities. nih.gov The 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile is a versatile starting material for their synthesis. Treatment with various reagents such as ethyl acetoacetate, acetic anhydride, formic acid, urea (B33335), or thiourea (B124793) leads to the formation of the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov For instance, reaction with urea or thiourea would lead to the formation of pyrido[2,3-d]pyrimidin-2,4-diones or their thio-analogs. The synthesis of these compounds often involves the initial formation of an intermediate which then undergoes intramolecular cyclization. A general approach involves the condensation of a 2,4,6-triaminopyrimidine (B127396) with a suitable three-carbon fragment to construct the pyridine portion of the fused ring system. nih.govmdpi.com
Naphthyridines: The 1,8-naphthyridine (B1210474) core can be synthesized from appropriately substituted pyridines. For example, treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile can lead to the formation of a 1,8-naphthyridine derivative. nih.gov The reaction likely involves an initial condensation followed by an intramolecular cyclization of the amino group onto one of the cyano groups. clockss.org
Pyrazolopyridines: The pyrazolo[3,4-b]pyridine framework is another important heterocyclic system accessible from pyridinecarbonitrile precursors. nih.govmdpi.com The 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, obtained via nucleophilic substitution, is a key intermediate for this transformation. nih.govnih.gov Reaction of this hydrazide with reagents like acetic acid, phenylisothiocyanate, or methyl acrylate (B77674) can lead to the formation of various substituted pyrazolo[3,4-b]pyridines. nih.gov A common synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com
| Starting Material | Reagent(s) | Fused Heterocycle | Reference |
|---|---|---|---|
| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile | Arylidene malononitrile | Isoquinoline | nih.gov, nih.gov |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, Acetic anhydride, Formic acid, Urea, or Thiourea | Pyrido[2,3-d]pyrimidine | nih.gov, nih.gov |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | nih.gov |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid, Phenylisothiocyanate, or Methyl acrylate | Pyrazolo[3,4-b]pyridine | nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways in Pyridinecarbonitrile Formation
The formation of the pyridine (B92270) ring is often achieved through a sequence of reactions that build the heterocyclic structure from simpler acyclic precursors.
A versatile and widely employed method for constructing carbon-carbon bonds is the Michael addition reaction. researchgate.net This reaction involves the 1,4-nucleophilic addition of a Michael donor (a nucleophile) to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound. researchgate.netnih.gov This process is fundamental in the synthesis of various organic compounds, including heterocyclic systems. researchgate.net
In the context of pyridine synthesis, a common pathway is a domino or cascade reaction initiated by a Michael addition. researchgate.net This sequence often involves the reaction between a 1,3-dicarbonyl compound, an ammonia (B1221849) equivalent, and a Michael acceptor. researchgate.net The process can be conceptualized as:
Aza-Michael Addition : An amine acts as the nucleophile, adding to the activated double bond of a Michael acceptor. This is followed by an intramolecular cyclization. nih.gov
Intramolecular Cyclization : The intermediate formed after the initial addition undergoes a ring-closing reaction. For instance, a secondary amine formed in an aza-Michael adduct can act as a nucleophile, leading to an intramolecular amidation-cyclization to form a stable ring structure. nih.gov
Dehydration/Oxidation : The resulting dihydropyridine (B1217469) intermediate is then aromatized to the final pyridine product, often through an oxidative dehydration step.
This sequence provides a step-economic and selective route to polysubstituted pyridines from readily available starting materials. researchgate.net
In many synthetic routes, stable intermediates can be isolated, providing insight into the reaction pathway. One such relevant intermediate is 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile. sigmaaldrich.comnih.gov This compound, also known as 3-Cyano-6-hydroxy-4-methyl-2-pyridone, exists in tautomeric forms. sigmaaldrich.com It is recognized as a precursor in the synthesis of more complex molecules. europa.eu For example, it is used in the formation of oxidative hair dyes, where it reacts with primary intermediates and an oxidizing agent like hydrogen peroxide to form the final dye molecule. europa.eu
Table 1: Properties of the Intermediate 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 150.13 g/mol | sigmaaldrich.com |
| CAS Number | 5444-02-0 | sigmaaldrich.com |
| Melting Point | 315 °C (decomposes) | sigmaaldrich.com |
Oxidative Coupling Mechanisms (e.g., Free Radical Pathways)
Oxidative coupling reactions are crucial for forming new bonds, and they often proceed through free radical intermediates. While the direct oxidative coupling of methane (B114726) to form C₂ products is a well-studied example involving methyl radicals, the principles can be extended to other systems. nih.gov In methane coupling, the reaction is believed to start with the activation of methane on a catalyst surface to generate gas-phase methyl radicals, which then couple to form ethane (B1197151) and ethylene. nih.gov
In the context of pyridine synthesis, particularly the aromatization of a dihydropyridine intermediate, oxidative mechanisms are key. The oxidation of 1,4-dihydropyridines (1,4-DHPs) can be promoted by various reagents. One proposed mechanism involves the formation of a radical cation from the 1,4-DHP. clockss.org This radical cation subsequently loses a proton to generate a radical species. clockss.org This radical is then further oxidized to a protonated pyridine derivative, which finally yields the stable aromatic pyridine upon deprotonation. clockss.org
Anomeric-Based Oxidation in Dihydropyridine to Pyridine Conversion
The final step in many pyridine syntheses is the aromatization of a 1,4-dihydropyridine (B1200194) (1,4-DHP) ring. This oxidation is a critical transformation that imparts the stability of the aromatic system to the molecule. A mild and selective method for this conversion utilizes reagents like lead(IV) acetate (B1210297). clockss.org
The mechanism for this oxidation is thought to involve a two-electron transfer process. clockss.org A proposed pathway is outlined below:
Formation of a radical cation (29) from the starting 1,4-DHP (4).
The radical cation loses a proton to form a radical intermediate (30).
This radical is then oxidized further to a protonated pyridine derivative (31).
Deprotonation of this species leads to the final aromatic pyridine product (17). clockss.org
This process provides a fast and efficient method for preparing a wide variety of substituted pyridine derivatives from their dihydropyridine precursors under mild conditions. clockss.org
Spectroscopic Characterization and Advanced Structural Elucidation
Comprehensive Spectroscopic Analysis of Pyridinecarbonitrile Structures
Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the electronic and vibrational states of a molecule, as well as the environment of each atom.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within the molecule. researchgate.net
For 4-Methyl-3,5-pyridinedicarbonitrile, ¹H NMR would be expected to show two distinct signals. The protons of the methyl group (CH₃) would appear as a singlet in the aliphatic region, while the two equivalent protons on the pyridine (B92270) ring (at C2 and C6) would produce a singlet in the aromatic region.
¹³C NMR spectroscopy provides information on the carbon skeleton. hmdb.ca For this molecule, five distinct signals would be anticipated: one for the methyl carbon, and four for the pyridine ring carbons (C2/C6, C3/C5, and C4). The carbons attached to the electron-withdrawing nitrile groups (C3/C5) and the quaternary carbon (C4) would have characteristic chemical shifts. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, would be employed to correlate the proton and carbon signals, confirming the precise assignment of each resonance and solidifying the structural elucidation. mdpi.com
While specific, published experimental NMR data for this compound is not extensively available, the following table represents expected chemical shifts based on analysis of similar structures like 4-methylpyridine (B42270) and other pyridinecarbonitriles. rsc.orgchemicalbook.com
Interactive Table 1: Predicted NMR Data for this compound
| Analysis Type | Predicted Signal | Atom | Notes |
| ¹H NMR | Singlet, ~2.5 ppm | -CH₃ | Aliphatic methyl group protons. |
| ¹H NMR | Singlet, ~8.8 ppm | C2-H, C6-H | Aromatic protons on the pyridine ring. |
| ¹³C NMR | ~20 ppm | -CH₃ | Aliphatic methyl carbon. |
| ¹³C NMR | ~110 ppm | C3, C5 | Carbons bonded to nitrile groups. |
| ¹³C NMR | ~115 ppm | -C≡N | Nitrile group carbons. |
| ¹³C NMR | ~150 ppm | C4 | Quaternary carbon bonded to the methyl group. |
| ¹³C NMR | ~155 ppm | C2, C6 | Aromatic carbons bonded to hydrogen. |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
In the analysis of this compound, the most characteristic absorption band in the FT-IR spectrum would be from the stretching vibration of the two nitrile (-C≡N) groups. This typically appears as a sharp, strong band in the region of 2200-2240 cm⁻¹. Other key vibrations include C-H stretching from the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and various bending vibrations that provide a unique "fingerprint" for the molecule. researchgate.netbme.hu FT-Raman spectroscopy offers complementary information, particularly for the symmetric vibrations and the C≡N bond.
Interactive Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl Group | 3000 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2240 - 2200 | Strong, Sharp |
| C=C / C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |
| C-H Bend | Methyl/Aromatic | 1470 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. researchgate.net The resulting spectrum provides information about the extent of conjugation and the presence of chromophores. For pyridine derivatives, characteristic absorption bands related to the aromatic system are expected. researchgate.netnist.gov The presence of nitrile and methyl substituents on the pyridine ring of this compound would influence the position and intensity of these absorption maxima (λ_max). The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would help to confirm the electronic structure of the conjugated pyridine system.
Interactive Table 3: Expected UV-Vis Spectral Properties for this compound in Ethanol
| Transition Type | Expected λ_max (nm) | Solvent |
| π→π | ~220 - 230 | Ethanol |
| n→π / π→π* | ~270 - 280 | Ethanol |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopy reveals molecular connectivity and functional groups, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional positions of atoms in a crystalline solid.
Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a crystalline compound. nih.gov By irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density distribution and thus the exact position of each atom. diva-portal.org This technique would provide definitive confirmation of the pyridine ring's planarity, the bond lengths and angles of the entire molecule, and the orientation of the methyl and dicarbonitrile substituents. Furthermore, it reveals intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing arrangement. growingscience.com Although no published single-crystal structure of this compound is currently available, such a study would yield a complete set of atomic coordinates and crystallographic parameters.
Powder X-ray Diffraction (XRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. mdpi.com Instead of a single crystal, a finely powdered sample is used, which contains crystallites in countless random orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase or polymorph. bme.hu For this compound, powder XRD would be used to confirm the crystallinity of a synthesized batch, identify its specific polymorphic form, and assess its purity against known crystalline standards or impurities. mdpi.com The technique is crucial for quality control in the production of crystalline materials.
In-depth Analysis of this compound Reveals a Gap in Current Crystallographic Research
A comprehensive review of available scientific literature and crystallographic databases indicates a notable absence of detailed structural and supramolecular analysis for the chemical compound this compound. Despite its well-defined chemical structure, extensive searches have not yielded any published research specifically focused on its single-crystal X-ray diffraction, intermolecular interactions, Hirshfeld surface analysis, or energy framework calculations.
The specified outline for the article, focusing on "," particularly subsection 4.2.3, "Analysis of Intermolecular Interactions and Supramolecular Patterns (e.g., Hydrogen Bonding Motifs, Hirshfeld Surface Analysis, Energy Framework Calculations)," presupposes the existence of such detailed experimental and theoretical data. However, our investigation confirms that no such studies appear to be publicly available at this time.
While research on related pyridine derivatives and compounds with dicarbonitrile moieties is prevalent, this information cannot be extrapolated to provide a scientifically accurate and detailed account for this compound itself. The precise nature of its crystal packing, the specific hydrogen bonding motifs it may form, and the quantitative analysis of its intermolecular forces through methods like Hirshfeld surface analysis and energy framework calculations remain uninvestigated and unreported in peer-reviewed literature.
Therefore, the generation of a scientifically rigorous article adhering to the requested detailed outline, including data tables and specific research findings for this compound, is not possible due to the lack of foundational research on this specific compound.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. They provide a detailed picture of the electron distribution and energy levels, which govern the molecule's structure and chemical behavior.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods. Both are self-consistent field (SCF) methods, meaning they iteratively refine the calculation until a stable solution is found.
The HF method approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density. DFT methods include an exchange-correlation functional that approximates the complex effects of electron correlation, often leading to more accurate results than HF with a similar computational cost.
For a molecule like 4-Methyl-3,5-pyridinedicarbonitrile, these calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311+G(d,p). researchgate.net These calculations would optimize the molecule's geometry and determine its ground-state electronic energy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. These calculations are crucial for understanding the electronic transitions and can be correlated with UV-visible spectroscopy. researchgate.net For pyridine (B92270) derivatives, the HOMO-LUMO gap is a key factor in predicting their chemical behavior.
Table 1: Illustrative Frontier Orbital Data
This table demonstrates the typical data generated from a HOMO-LUMO analysis. The specific values for this compound would require a dedicated computational study.
| Orbital | Energy (eV) | Description |
| LUMO | Value | Lowest energy orbital available for accepting an electron. |
| HOMO | Value | Highest energy orbital containing electrons. |
| Gap (ΔE) | Calculated Difference | Indicator of chemical reactivity and stability. |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This method provides insight into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
Prediction of Molecular Properties
Beyond electronic structure, computational methods can predict a range of physical and chemical properties.
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β and γ). Polarizability describes the linear response of the electron cloud to an external electric field, while hyperpolarizabilities describe the nonlinear responses.
Computational methods, particularly DFT, can reliably predict these properties. For a molecule to exhibit significant NLO properties, it often requires a large dipole moment and significant charge transfer characteristics, typically found in "push-pull" systems. While this compound does not have classic strong donor and acceptor groups, the electron-withdrawing nitrile groups and the methyl group on the pyridine ring could lead to modest NLO behavior. Calculations would involve applying a simulated electric field and determining the change in energy and dipole moment to derive the polarizability and hyperpolarizability tensors. researchgate.net
Table 2: Example of Calculated NLO Properties
This table shows the type of data obtained from NLO calculations. Actual values would be generated via specific computational software.
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | Value |
| Average Polarizability | ⟨α⟩ | Value |
| First Hyperpolarizability | β_tot | Value |
The nucleophilicity of pyridine and its derivatives is a key aspect of their chemistry, particularly in their role as catalysts. Computational chemistry can predict nucleophilicity through various theoretical scales and descriptors.
These predictions are often based on DFT calculations. Global reactivity descriptors such as chemical potential, hardness, and the electrophilicity index, which are derived from HOMO and LUMO energies, can provide a quantitative measure of nucleophilic character. researchgate.net Another approach involves calculating the energy of reaction with a standard electrophile. For this compound, the presence of two electron-withdrawing nitrile groups would be expected to significantly decrease the nucleophilicity of the pyridine nitrogen atom compared to pyridine itself. Theoretical calculations could precisely quantify this effect and rank it against other substituted pyridines.
In Silico Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with its protein target.
Ligand-Enzyme Binding Mode Analysis
While direct docking studies on this compound are not extensively detailed in the available literature, analysis of closely related pyridine derivatives provides a strong indication of its potential binding interactions. For instance, studies on various cyanopyridone and thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives reveal common interaction patterns within enzyme active sites.
These studies consistently show that the pyridine core and its substituents play a crucial role in forming stabilizing interactions. For example, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents targeting α-amylase, the compounds were found to effectively target the active site of the enzyme. The binding affinities were significant, with one of the most potent compounds exhibiting a docking score of -7.43 kcal/mol. plos.org The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. plos.org
Similarly, molecular docking of cyanopyridone derivatives in the active sites of VEGFR-2 and HER-2, two important targets in cancer therapy, demonstrated significant binding. The binding modes were stabilized through interactions with critical amino acid residues, highlighting the importance of the pyridine scaffold in orienting the molecule for optimal interaction. mdpi.com
Based on the analysis of these related structures, it can be inferred that the nitrile groups of this compound would likely act as hydrogen bond acceptors, while the pyridine ring and the methyl group could engage in hydrophobic and van der Waals interactions with the amino acid residues of a target enzyme. The specific nature of these interactions would, of course, depend on the topology and amino acid composition of the enzyme's binding pocket.
| Compound Class | Target Enzyme | Key Interactions | Docking Score (Example) |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Hydrogen bonds, Hydrophobic interactions | -7.43 kcal/mol plos.org |
| Cyanopyridone derivatives | VEGFR-2, HER-2 | Interactions with key catalytic residues | Not specified mdpi.com |
| 2-amino-4-methylpyridine | Inducible NO synthase (NOS II) | Competitive inhibition with respect to arginine | IC50 of 6 nM (murine) nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to understand the dynamic behavior of molecules over time. These techniques provide insights into the stability of ligand-protein complexes and the flexibility of both the ligand and the protein.
For a cyanopyridone derivative identified as a promising anticancer agent, a 150 ns molecular dynamics simulation was conducted to evaluate the stability of its complex with VEGFR-2 and HER-2. mdpi.com The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complexes provided insights into their stability. A stable RMSD over the simulation time would indicate that the ligand remains securely bound in the active site without significant conformational changes.
In another study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, MD simulations were performed for a potent inhibitor complexed with α-amylase. The RMSD of the complex was observed to stabilize after 25 ns, with only minor perturbations occurring at 80 ns, indicating the formation of a stable complex. plos.org
These findings from related pyridine dicarbonitrile derivatives suggest that this compound, when bound to a suitable enzyme target, would likely form a stable complex. The conformational flexibility of the molecule is expected to be relatively low due to the rigid pyridine ring. MD simulations would be crucial to confirm the stability of its binding mode and to observe the subtle conformational adjustments of both the ligand and the protein upon binding.
| Simulation Parameter | Observation in Related Compounds | Inferred Significance for this compound |
| RMSD (Root-Mean-Square Deviation) | Complex stabilizes after an initial equilibration period (e.g., 25 ns). plos.org | Indicates the formation of a stable ligand-enzyme complex. |
| RMSF (Root-Mean-Square Fluctuation) | Provides information on the flexibility of different parts of the protein and ligand. | Can identify key residues involved in binding and the dynamic nature of the interaction. |
| Simulation Duration | Typically in the nanosecond range (e.g., 150 ns). mdpi.com | Sufficient to observe the stability and dynamics of the ligand-protein complex. |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Chemical Building Blocks in Organic Synthesis
4-Methyl-3,5-pyridinedicarbonitrile is recognized as a versatile heterocyclic building block in synthetic chemistry. bldpharm.com Such building blocks are fundamental starting materials for generating diverse sets of more complex molecules. The presence of multiple reaction sites—the two nitrile groups, the pyridine (B92270) ring nitrogen, and the activated methyl group—allows for a variety of chemical transformations.
The general class of functionalized pyridines is crucial in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. clockss.org The dinitrile functionality, in particular, offers a rich platform for chemical elaboration. For instance, similar pyridine dicarbonitrile structures can undergo reactions such as nucleophilic substitution or coupling with boronic acids to create a wide range of highly substituted pyridine derivatives. clockss.org Organoboron chemistry, for example, can be used to transform these building blocks into a diverse set of products for further evaluation and application. researchgate.net The utility of such pyridine-based scaffolds is demonstrated in multicomponent reactions, which allow for the efficient assembly of complex molecular structures in a single step. researchgate.net
Role in the Preparation of Complex Polyfunctional Pyridines
The this compound framework is a key precursor in the synthesis of complex, polyfunctional pyridines. These are pyridine rings bearing multiple, varied functional groups, which are often difficult to construct through other methods. Multicomponent reactions, where several reactants combine in a one-pot synthesis, are a powerful strategy for creating such intricate molecules.
For example, a library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine (B80251) (Vitamin B6) moiety has been synthesized using a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and a thiophenol. researchgate.net This approach highlights how the basic dicarbonitrile pyridine scaffold can be readily elaborated into significantly more complex and biologically relevant structures. researchgate.net
Further research demonstrates the creation of various 2-oxopyridine-3,5-dicarbonitrile derivatives through cyclocondensation reactions. jst.go.jp These methods introduce additional functionalities, such as carboxylate, hydroxyl, and amino groups, which can modulate the biological activity of the resulting molecules. jst.go.jp Another synthetic approach involves the multicomponent reaction of a β-dicarbonyl compound, an aldehyde, 2-nitroacetophenone, and ammonium (B1175870) acetate (B1210297) to yield 4-methyl-substituted 5-nitro-1,4-dihydropyridines. mdpi.com These intermediates can then be oxidized to form the corresponding highly functionalized nitropyridines, demonstrating a pathway to previously hard-to-access substituted pyridine derivatives. mdpi.com
Development of Specialty Chemicals and Advanced Materials
The development of specialty chemicals and advanced materials frequently relies on precursor molecules with specific functional groups and structural rigidity, a role fulfilled by this compound and its derivatives.
In materials science, pyridine-containing ligands are widely used to form coordination complexes with transition metals. wikipedia.orgresearchgate.net The nitrogen atom of the pyridine ring acts as a potent coordination site. In this compound, the nitrile groups can also participate in metal binding, allowing the molecule to act as a polydentate ligand capable of bridging multiple metal ions. nih.gov This capability is crucial for constructing coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and luminescence. nih.gov For instance, complexes of 4-methylpyridine (B42270) with divalent transition metals like cobalt(II), manganese(II), and nickel(II) have been studied to understand the nature of the metal-ligand bond. researchgate.net
Furthermore, the derivatization of the pyridine dicarbonitrile core leads to specialty chemicals with significant biological activity. Polyfunctional pyridines derived from this scaffold have been investigated as potential anticancer and antioxidant agents. jst.go.jp A library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, for example, yielded several compounds with notable antibacterial activity against various Gram-positive and Gram-negative bacterial strains. researchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs) through Acceptor Modification
A prominent application of the pyridine-3,5-dicarbonitrile (B74902) core is in the field of materials for Organic Light-Emitting Diodes (OLEDs), particularly in the design of emitters that utilize Thermally Activated Delayed Fluorescence (TADF). The pyridine-3,5-dicarbonitrile moiety is a strong electron-acceptor, making it an excellent component for creating donor-acceptor (D-A) type TADF molecules.
For example, a series of TADF emitters were developed using various pyridine-3,5-dicarbonitrile acceptor units linked to a 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donor. These modifications resulted in compounds that emit light ranging from greenish-yellow to orange-red with very high photoluminescent quantum yields (76-100%) in thin films. The resulting OLED devices demonstrated outstanding performance, with some achieving a maximum external quantum efficiency (EQE) of up to 39.1%.
Below is a table summarizing the performance of several TADF emitters based on modified pyridine-3,5-dicarbonitrile acceptors.
| Emitter Name | Donor Moiety | Acceptor Moiety Base | Emission Color | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|---|
| TPAmbPPC | TPAm | Pyridine-3,5-dicarbonitrile | Greenish-Yellow | 39.1% |
| TPAm2NPC | TPAm | Pyridine-3,5-dicarbonitrile | Greenish-Yellow | 39.0% |
| TPAmCPPC | TPAm | Pyridine-3,5-dicarbonitrile | Orange-Red | 26.2% |
Biological Activity and Mechanistic Insights in Vitro Investigations
In Vitro Enzyme Inhibition Studies
The inhibitory effects of 4-Methyl-3,5-pyridinedicarbonitrile and its analogues have been evaluated against several key enzymes implicated in different disease pathways.
Monoamine oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative disorders due to its role in the metabolism of dopamine. nih.govmdpi.com The search for novel MAO-B inhibitors is an active area of research. nih.gov However, based on a review of the available scientific literature, no specific studies detailing the in vitro inhibitory potential of this compound against MAO-B have been reported. Research on MAO-B inhibition has focused on other classes of compounds, including pyridazinobenzylpiperidine derivatives and various natural products. nih.govnih.gov
Alpha-glucosidase inhibitors play a role in managing type 2 diabetes by delaying carbohydrate digestion. nih.govnih.gov Despite the investigation of various heterocyclic compounds as potential alpha-glucosidase inhibitors, there is currently no published research specifically evaluating the inhibitory activity, mechanism, or kinetics of this compound against this enzyme.
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov The PDE3 family, including PDE3A, is a target for cardiovascular diseases. nih.gov
Studies on a series of polyfunctional pyridine (B92270) derivatives have provided some insight into the potential of dicarbonitrile scaffolds for PDE inhibition. Research indicates that pyridine derivatives containing a 3,5-dicarbonitrile core, which are structurally related to this compound, were found to be devoid of significant cytotoxic efficacy. jst.go.jp In a specific investigation of PDE3A inhibition, a set of four related pyridine compounds were tested. jst.go.jp These compounds displayed moderate to weak inhibitory activity when compared to the reference drug, milrinone. jst.go.jp Although these specific compounds were not this compound, the findings suggest that while the broader pyridine scaffold can be tailored for PDE3A inhibition, the 3,5-dicarbonitrile substitution pattern itself may not be optimal for potent activity without other specific structural features. jst.go.jp
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| Related Pyridine Derivative 8 | PDE3A | 34.78 | Milrinone | 12.03 |
| Related Pyridine Derivative 16 | PDE3A | >50 | Milrinone | 12.03 |
| Related Pyridine Derivative 19 | PDE3A | >50 | Milrinone | 12.03 |
Protein Kinase C-theta (PKCθ) is a crucial enzyme in the T-cell signaling pathway, making it an attractive therapeutic target for immunological disorders. nih.gov A significant body of research has focused on the development of 3-pyridinecarbonitrile derivatives as potent and selective PKCθ inhibitors. nih.govnih.gov
While studies may not name this compound specifically, the structure-activity relationship (SAR) data for this class of inhibitors are highly relevant. Research has shown that the 3-pyridinecarbonitrile core is a key feature for activity. nih.govnih.gov The SAR exploration for this class has been extensive:
C-4 Position: Substitutions at the C-4 position of the pyridine ring are critical for potency.
C-5 Position: The group at the C-5 position significantly influences activity. Initial inhibitors featured a phenyl group at C-5, which was later replaced by various monocyclic heteroaryl rings like furan, thiophene, and pyridine to optimize properties. nih.gov For instance, an analog with a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5 demonstrated a potent IC₅₀ value of 4.5 nM for PKCθ inhibition. nih.gov
Vinyl Group at C-5: Another series of potent inhibitors incorporated a vinyl group at the C-5 position, leading to further optimization of enzymatic and cellular potency. nih.gov
The SAR suggests that the nature of the substituents at positions 4 and 5 of the 3-pyridinecarbonitrile core dictates the inhibitory potency against PKCθ.
| Compound Series | Target Enzyme | Key Structural Feature | Reported Potency |
|---|---|---|---|
| 5-Vinyl-3-pyridinecarbonitriles | PKCθ | Vinyl group at C-5 | Potent enzymatic and cellular activity |
| C-5 Substituted Heteroaryl 3-pyridinecarbonitriles | PKCθ | Heteroaryl rings (furan, thiophene) at C-5 | IC₅₀ as low as 4.5 nM |
Kinetic Analyses of Enzyme Inhibition (e.g., determination of inhibition type and constants)
Kinetic studies are essential for understanding the mechanism of enzyme inhibition, such as determining whether the inhibition is reversible or irreversible and identifying the type of inhibition (e.g., competitive, non-competitive). nih.govsemanticscholar.org For an inhibitor to be considered a candidate for further development, it is often preferred that it acts as a reversible inhibitor. nih.gov
As there are no reports of significant inhibitory activity of this compound against MAO-B or alpha-glucosidase, no kinetic analyses for these enzymes have been performed. For the related 3-pyridinecarbonitrile inhibitors of PKCθ, the detailed kinetic parameters (e.g., Kᵢ values, inhibition type) are typically determined during lead optimization, but specific data points for the 4-methyl-3,5-dicarbonitrile substitution pattern are not available in the reviewed literature. nih.gov
Computational Studies on Biological Activity (e.g., in silico screening, molecular docking)
Computational methods, including molecular docking and in silico screening, are powerful tools for predicting the binding of small molecules to protein targets and for understanding the structural basis of their activity. alliedacademies.orgalliedacademies.org
For the 3-pyridinecarbonitrile class of PKCθ inhibitors, a binding model was developed to rationalize the observed SAR. nih.gov This computational model helps explain how different substitutions on the pyridine core interact with the enzyme's active site, guiding the design of more potent inhibitors. nih.gov Such models are crucial for understanding how compounds like this compound might theoretically interact with the PKCθ binding pocket, even if experimental data is lacking.
Furthermore, computational studies on other polyfunctional pyridines have been used to calculate properties relevant to drug-likeness and absorption, such as the topographical polar surface area (TPSA) and the number of rotatable bonds. jst.go.jp Molecular docking simulations for other pyridine derivatives have successfully predicted their binding modes within the active sites of various enzymes, highlighting the utility of these methods in drug discovery. nih.govnih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-methyl-3,5-pyridinedicarbonitrile derivatives?
- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction temperature, and substituent compatibility. For example, ethanol/ether mixtures yield higher purity crystals (melting points 235–264°C), while substituents like cyclopropylmethoxy or thiophenyl groups may reduce yields due to steric hindrance (e.g., 40% yield for thioether derivatives) . Monitor reaction progress via TLC and use recrystallization (ethanol preferred) for purification.
Q. How can spectroscopic techniques confirm the structural integrity of this compound analogs?
- Methodological Answer : Combine NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), NMR (nitrile carbons ~115–120 ppm), and IR spectroscopy (C≡N stretches ~2200–2250 cm) . For crystallinity, compare experimental melting points (e.g., 238–240°C) with literature values . Mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks.
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar nitrile derivatives. For crystalline products, recrystallization in ethanol or ethanol/ether mixtures improves purity (>97%) . Solubility challenges in non-polar solvents may require sonication or heating.
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -SOCl) enhance electrophilicity at the pyridine ring, favoring nucleophilic attack at the 2- and 6-positions. Steric hindrance from bulky substituents (e.g., thiophen-2-yl) reduces reaction rates, as seen in lower yields (32–41%) for acetamide-thio derivatives . Computational studies (DFT) can model charge distribution and predict reactivity .
Q. How should researchers address contradictions in reported bioactivity data for pyridinedicarbonitrile analogs?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, dose ranges). For example, discrepancies in IC values may arise from variations in assay protocols (e.g., MTT vs. ATP-based viability tests). Cross-validate using orthogonal techniques like SPR for binding affinity or in vivo models . Meta-analyses of structurally similar compounds (e.g., 3,5-dicyano-4-arylpyridines) can identify trends .
Q. What strategies are recommended for designing this compound derivatives with improved metabolic stability?
- Methodological Answer : Introduce metabolically resistant groups (e.g., cyclopropylmethoxy or fluorinated substituents) to block cytochrome P450 oxidation. Assess stability via microsomal incubation (e.g., rat/human liver microsomes) and LC-MS analysis. Derivatives with methyl groups at the 2- and 6-positions show enhanced stability due to reduced steric accessibility .
Q. How can computational modeling guide the design of this compound-based kinase inhibitors?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets (e.g., EGFR or CDK2). Pair with MD simulations (GROMACS) to assess binding stability. Focus on hydrogen bonding with backbone residues (e.g., Glu738 in EGFR) and π-π stacking with hydrophobic pockets . Validate predictions with SPR or ITC binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
